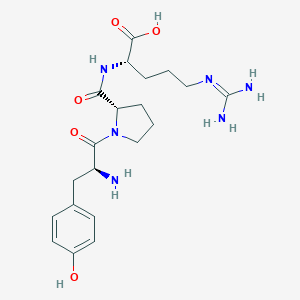
Tyrosyl-prolyl-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etozolin, also known by its trade names Diulozin, Elkapin, and Etopinil, is a loop diuretic primarily used in Europe . It is a thiazolidone derivative and is known for its ability to induce diuresis, which is the increased excretion of urine. Etozolin has been used in the treatment of conditions such as hypertension and edema .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etozolin involves the formation of a thiazolidine ring. The key steps include the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazolidine intermediate, which is then further reacted to produce etozolin . The reaction conditions typically involve heating and the use of solvents such as ethanol.
Industrial Production Methods
Industrial production of etozolin follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Etozolin undergoes several types of chemical reactions, including:
Oxidation: Etozolin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thiazolidine ring structure.
Substitution: Etozolin can undergo substitution reactions, particularly at the nitrogen and sulfur atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in the reactions of etozolin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of etozolin include various oxidized and reduced metabolites. These metabolites can have different pharmacological properties compared to the parent compound .
Scientific Research Applications
Etozolin has several scientific research applications, including:
Mechanism of Action
Etozolin exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys . This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The molecular targets of etozolin include the cotransporter proteins, and the pathways involved are related to ion transport and water reabsorption in the kidneys .
Comparison with Similar Compounds
Similar Compounds
Etozolin is similar to other loop diuretics such as furosemide, bumetanide, and torsemide . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness
Etozolin is unique in its longer duration of action compared to some other loop diuretics. It also has a distinct chemical structure, being a thiazolidone derivative, which sets it apart from other diuretics that are typically sulfonamide derivatives .
Properties
CAS No. |
117186-48-8 |
|---|---|
Molecular Formula |
C20H30N6O5 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H30N6O5/c21-14(11-12-5-7-13(27)8-6-12)18(29)26-10-2-4-16(26)17(28)25-15(19(30)31)3-1-9-24-20(22)23/h5-8,14-16,27H,1-4,9-11,21H2,(H,25,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
InChI Key |
AUZADXNWQMBZOO-JYJNAYRXSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Key on ui other cas no. |
117186-48-8 |
sequence |
YPR |
Synonyms |
Tyr-Pro-Arg tyrosyl-prolyl-arginine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















